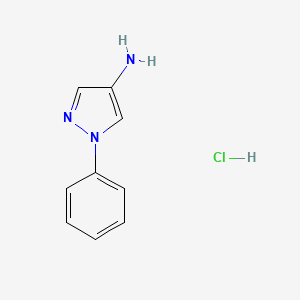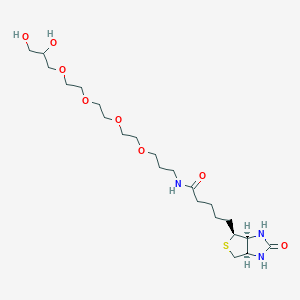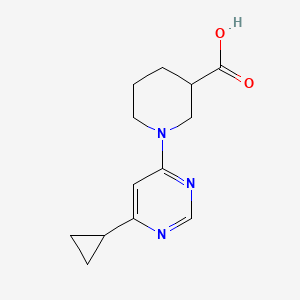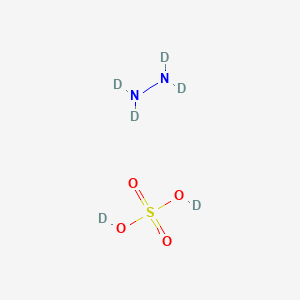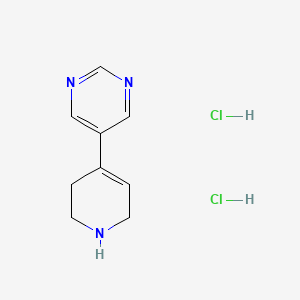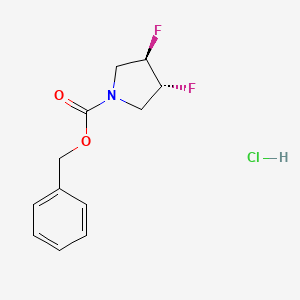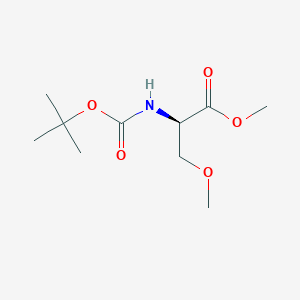
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate
Descripción general
Descripción
“®-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate” is a chemical compound with the CAS Number: 862372-14-3. Its molecular weight is 233.26 and its IUPAC name is methyl N-(tert-butoxycarbonyl)-O-methyl-D-serinate .
Molecular Structure Analysis
The molecular formula of “®-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate” is C10H19NO5 . The InChI code for this compound is 1S/C10H19NO5/c1-10(2,3)16-9(13)11-7(6-14-4)8(12)15-5/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 .Physical And Chemical Properties Analysis
“®-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate” is a solid at room temperature .Aplicaciones Científicas De Investigación
Peptide Synthesis
The compound is utilized in the synthesis of peptides, particularly dipeptides. It serves as a starting material in the presence of coupling reagents, facilitating the formation of amide bonds. The tert-butyloxycarbonyl (Boc) group provides protection for the amino acid during synthesis, which is crucial for preventing unwanted side reactions and ensuring the correct sequence is obtained .
Development of Ionic Liquids
®-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate is used to create room-temperature ionic liquids derived from Boc-protected amino acids. These ionic liquids have potential applications in organic synthesis as they can act as efficient reactants and reaction media when their reactive side chain and N-terminus are chemically protected .
Organic Synthesis
In organic synthesis, the compound’s multiple reactive groups are harnessed to expand the applicability of amino acid ionic liquids (AAILs). This expansion allows for a broader range of reactions and synthesis pathways, making it a valuable tool for chemists working on complex organic molecules .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is a derivative of valine , an essential amino acid. Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Mode of Action
The tert-butoxycarbonyl (boc) group is a widely used amine protecting group . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions .
Propiedades
IUPAC Name |
methyl (2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(13)11-7(6-14-4)8(12)15-5/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRNQTKSNGIWBV-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](COC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




